molecular formula C17H20BrNO3 B564822 3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers) CAS No. 1185084-36-9

3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers)

Cat. No. B564822
CAS RN: 1185084-36-9
M. Wt: 375.31
InChI Key: JXRRVNSRXBCARR-WVZRYRIDSA-N
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Description

The compound you mentioned is a complex organic molecule. It seems to contain a tert-butyl group (a carbon atom bonded to three methyl groups), a benzofuran moiety (a fused aromatic ring system consisting of a benzene ring and a furan ring), and an oxazolidinone group (a five-membered ring containing two oxygen atoms, one nitrogen atom, and two carbon atoms). The term “d9” suggests that it contains nine deuterium (heavy hydrogen) atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the tert-butyl group might be introduced via a reaction with a tert-butylating reagent. The benzofuran could be synthesized through a condensation reaction of a phenol and a furan derivative. The oxazolidinone ring might be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and the benzofuran ring system. The presence of deuterium atoms would also add complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tert-butyl group is generally quite stable but can undergo reactions under certain conditions. The benzofuran ring system can participate in various electrophilic substitution reactions. The oxazolidinone ring can undergo a variety of reactions depending on the specific substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran ring system might confer aromatic stability. The oxazolidinone ring could contribute to hydrogen bonding interactions .

Scientific Research Applications

Oxazolidinones in Scientific Research

Oxazolidinones, like the broader class to which the specified compound belongs, are primarily known for their antimicrobial properties . They work by inhibiting protein synthesis in bacteria, offering a unique mechanism of action compared to other antibiotics. This class includes drugs like Linezolid, which has shown efficacy against a range of gram-positive pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant enterococci) (Diekema & Jones, 2000). New derivatives of oxazolidinones are continually being developed to improve potency and spectrum of activity, highlighting their importance in addressing antibiotic resistance (Poce et al., 2008).

Benzofurans in Scientific Research

Benzofurans are another class of compounds with significant scientific interest due to their diverse biological activities , including antitumor, antibacterial, and antioxidative properties. They are natural products found in various plants and have been a focus for drug development and synthetic organic chemistry. For instance, benzbromarone, a benzofuran derivative, has been explored for its utility in managing gout and hyperuricemia, showcasing the therapeutic potential of benzofurans in treating chronic conditions (Heel et al., 1977). The synthesis and biological evaluation of benzofuran compounds continue to be an area of active research, aiming at discovering novel drugs with improved efficacy and safety profiles (Miao et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

5-[7-(1-bromoethyl)-1-benzofuran-2-yl]-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3/c1-10(18)12-7-5-6-11-8-13(21-15(11)12)14-9-19(16(20)22-14)17(2,3)4/h5-8,10,14H,9H2,1-4H3/i2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRRVNSRXBCARR-WVZRYRIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N1CC(OC1=O)C2=CC3=C(O2)C(=CC=C3)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675735
Record name 5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone

CAS RN

1185084-36-9
Record name 5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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